molecular formula C22H25N3O5S B2880823 4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 923226-85-1

4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2880823
CAS RN: 923226-85-1
M. Wt: 443.52
InChI Key: IFVNNLPMQAPJFZ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Research

This compound exhibits a structure that is indicative of potential pharmacological activity. Heterocyclic compounds like this one are often explored for their medicinal properties, particularly as they relate to enzyme inhibition, receptor binding, or modulation of biological pathways. For example, derivatives of pyridazinone (a core structure in this compound) have been studied for their cardiovascular effects .

Cancer Therapy

The presence of methoxy groups and a sulfonamide moiety suggests that this compound could be investigated for antitumor activity. Sulfonamides have been known to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis. Research into similar structures has shown promise in this field .

Anti-Inflammatory Agents

Compounds with a sulfonamide group have been historically significant in the development of anti-inflammatory drugs. The specific structure of this compound could be conducive to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs), which could offer improved safety profiles over existing medications .

Neurodegenerative Disease Treatment

The methoxyphenyl group is a common feature in molecules that target the central nervous system. This compound could be part of a study to develop new treatments for neurodegenerative diseases like Alzheimer’s or Parkinson’s, where modulation of certain neurotransmitter systems is key .

Antimicrobial Applications

Sulfonamides were among the first systemic antimicrobial agents and continue to be a backbone in the treatment of bacterial infections. The compound could be synthesized and screened for activity against a range of pathogenic bacteria, potentially leading to the development of new antibiotics .

Agricultural Chemistry

In agriculture, similar compounds have been used as herbicides, pesticides, and fungicides. The structural elements of this compound suggest it could be effective in controlling pests or diseases in crops, contributing to increased agricultural productivity .

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions

Biochemical Pathways

The compound may potentially affect various biochemical pathways due to its complex structure. Without specific target information, it’s challenging to predict the exact pathways it might influence .

Pharmacokinetics

The ADME properties of this compound are not well-studied. Given its molecular structure, it may have reasonable absorption and distribution profiles. Its metabolism and excretion patterns are unclear . Further pharmacokinetic studies are needed to understand its bioavailability and potential as a therapeutic agent.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it influences .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its activity .

properties

IUPAC Name

4-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-14-21(16(2)13-20(15)30-4)31(27,28)23-11-12-25-22(26)10-9-19(24-25)17-5-7-18(29-3)8-6-17/h5-10,13-14,23H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVNNLPMQAPJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide

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